17:0-20:3 PE-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C42H78NO8P |

|---|---|

Molekulargewicht |

761.1 g/mol |

IUPAC-Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate |

InChI |

InChI=1S/C42H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43)38-48-41(44)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,40H,3-4,6,8-10,12,14-16,18,20-39,43H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-/t40-/m1/s1/i38D2,39D2,40D |

InChI-Schlüssel |

DGJLCEKUOUIZMG-MHYLMZDZSA-N |

Isomerische SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC=CCC=CCC=CCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 17:0-20:3 PE-d5 Internal Standard in Quantitative Lipidomics

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 17:0-20:3 PE-d5, a deuterated internal standard crucial for the accurate quantification of phospholipids in complex biological matrices. Its application is primarily in the field of lipidomics, particularly in studies involving mass spectrometry.

Core Concepts: The Role of Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, especially in lipidomics, internal standards are essential for correcting analytical variability.[1] Biological samples are complex mixtures, and the ionization efficiency of an analyte can be affected by other components in the sample, a phenomenon known as the matrix effect. Internal standards, which are structurally similar to the analyte of interest but isotopically labeled, are added to samples at a known concentration before sample preparation. By comparing the signal of the analyte to the signal of the co-eluting internal standard, variations in sample preparation, extraction, and instrument response can be normalized, leading to more accurate and precise quantification.[1] Deuterated standards, such as this compound, are ideal as they have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly throughout the analytical process.

Properties of this compound

This compound is the deuterated form of 1-heptadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycero-3-phosphoethanolamine. The "d5" indicates that five hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a mass shift that allows it to be distinguished from the endogenous, non-labeled lipid by a mass spectrometer.

| Property | Value |

| Full Name | 1-heptadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycero-3-phosphoethanolamine-d5 |

| Abbreviation | PE(17:0/20:3)-d5 |

| Molecular Formula | C42H73D5NO8P |

| Formula Weight | 761.09 g/mol |

| Exact Mass | 760.58 Da |

| CAS Number | 2936622-54-5 |

Application in Quantitative Lipidomics

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows for the quantification of phosphatidylethanolamine (PE) species. It is commercially available as a standalone standard and as a component of the UltimateSPLASH™ ONE internal standard mixture from Avanti Polar Lipids. This mixture contains a variety of deuterated lipid standards covering multiple lipid classes, enabling comprehensive and accurate lipidome quantification.

Mass Spectrometry Parameters

For quantitative analysis using tandem mass spectrometry (e.g., with a triple quadrupole instrument), Multiple Reaction Monitoring (MRM) is a common acquisition mode. In MRM, a specific precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored. This provides high sensitivity and selectivity.

While specific, validated MRM transitions for this compound can be instrument-dependent and require optimization, a plausible transition can be inferred based on the fragmentation patterns of phosphatidylethanolamines. The precursor ion will be the protonated molecule [M+H]+. A common fragmentation pathway for PEs is the neutral loss of the phosphoethanolamine headgroup (141 Da).

| Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) [M+H - 141.02]+ | Putative Collision Energy (eV) |

| 761.6 | 620.6 | 25 - 35 |

Note: The optimal collision energy should be determined empirically for the specific mass spectrometer being used.

Experimental Protocols

The following is a generalized protocol for the quantitative analysis of phospholipids in human plasma using this compound as an internal standard.

Materials

-

Human plasma (collected with EDTA as anticoagulant)

-

This compound internal standard (or a mixture like UltimateSPLASH™ ONE)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

Sample vials

Sample Preparation and Lipid Extraction (MTBE Method)

-

Thaw plasma samples on ice.

-

In a clean tube, add 20 µL of plasma.

-

Add a known amount of this compound internal standard to the plasma. If using a mixture like UltimateSPLASH™ ONE, follow the manufacturer's instructions for the appropriate volume to spike into the sample.

-

Add 225 µL of cold methanol containing the internal standard(s).

-

Vortex for 10 seconds.

-

Add 750 µL of MTBE.

-

Vortex for 10 seconds and then shake for 15 minutes at 4°C.

-

Add 188 µL of water to induce phase separation.

-

Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

-

Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

HILIC-LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating lipids based on the polarity of their headgroups.

-

LC Column: A HILIC column (e.g., a BEH Amide column).

-

Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Gradient:

-

0-2 min: 1% B

-

2-5 min: Gradient to 50% B

-

5-7 min: Hold at 50% B

-

7-7.1 min: Gradient back to 1% B

-

7.1-10 min: Re-equilibration at 1% B

-

-

Mass Spectrometer: A tandem mass spectrometer capable of MRM analysis.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transition: As described in the table above.

Data Analysis and Quantification

The peak areas of the endogenous PE species and the this compound internal standard are integrated. The concentration of the endogenous PE is calculated by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for quantitative lipidomics using an internal standard.

Caption: Experimental workflow for quantitative lipidomics.

Caption: Role of the internal standard in quantitative analysis.

References

An In-depth Technical Guide to 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phosphoethanolamine

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

This document provides a detailed technical overview of the phospholipid 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phosphoethanolamine. It covers the molecular structure, key quantitative data, and standard experimental protocols for its analysis. This deuterated phospholipid is of significant interest as an internal standard in lipidomic studies, enabling precise quantification of its non-deuterated counterpart in complex biological matrices.

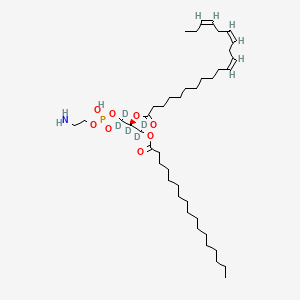

Molecular Structure and Composition

1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phosphoethanolamine, often abbreviated as PE(17:0/20:3)-d5, is a diacyl-glycerophosphoethanolamine. Its structure is composed of four primary moieties: a deuterated glycerol backbone, two distinct fatty acyl chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position.

-

sn-Glycerol(d5) Backbone : The core of the molecule is a three-carbon glycerol scaffold with five deuterium atoms, which provides a distinct mass shift for mass spectrometry-based quantification. The stereospecific numbering (sn) indicates a defined stereochemistry, specifically (R) configuration at the C2 position.

-

sn-1 Acyl Chain (Heptadecanoyl) : Attached to the sn-1 position is heptadecanoic acid, a 17-carbon saturated fatty acid (17:0).[1][2][3] Its presence as an odd-chain fatty acid makes it relatively rare in many biological systems, further enhancing its utility as an internal standard.

-

sn-2 Acyl Chain (Eicosatrienoyl) : The sn-2 position is esterified with eicosatrienoic acid, a 20-carbon polyunsaturated fatty acid with three double bonds (20:3).[4] The specific isomer commonly associated with this lipid nomenclature is (8Z,11Z,14Z)-eicosatrienoic acid, also known as dihomo-γ-linolenic acid (DGLA).[5][6][7]

-

sn-3 Headgroup (Phosphoethanolamine) : The headgroup consists of an ethanolamine molecule linked to the sn-3 position of the glycerol backbone via a phosphodiester bond.[8] This headgroup is one of the most common in biological membranes.

The incorporation of five deuterium atoms on the glycerol backbone is a critical feature for its application in quantitative mass spectrometry, allowing it to be distinguished from its endogenous, non-labeled analogs.[9][10]

Chemical Structure Diagram

Caption: Logical structure of PE(17:0/20:3)-d5.

Quantitative Data

The following table summarizes key quantitative properties for both the deuterated standard and its non-deuterated analog. The mass shift introduced by the five deuterium atoms is fundamental to its function as an internal standard.

| Property | 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero-3-phosphoethanolamine | 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phosphoethanolamine |

| Abbreviation | PE(17:0/20:3) | PE(17:0/20:3)-d5 |

| Molecular Formula | C₄₂H₇₈NO₈P | C₄₂H₇₃D₅NO₈P |

| Molecular Weight ( g/mol ) | 756.05 | ~761.08 |

| Exact Mass (Da) | 755.54651 | ~760.57794 |

| Charge State (Typical) | [M+H]⁺, [M-H]⁻ | [M+H]⁺, [M-H]⁻ |

| m/z of [M+H]⁺ | 756.5537 | 761.5851 |

| m/z of [M-H]⁻ | 754.5393 | 759.5707 |

Note: Molecular weights and masses are calculated based on the most common isotopes.

Experimental Protocols

The characterization and quantification of PE(17:0/20:3)-d5 and its endogenous counterparts typically involve a combination of chromatographic separation and mass spectrometric detection.

Lipid Extraction from Biological Samples

A standard Folch or Bligh-Dyer liquid-liquid extraction is employed to isolate lipids from tissues or biofluids.

-

Homogenization : Homogenize the sample (e.g., 100 mg tissue) in a chloroform/methanol mixture (2:1, v/v).

-

Standard Spiking : Add a known quantity of PE(17:0/20:3)-d5 to the homogenate to serve as an internal standard for quantification.

-

Phase Separation : Add water or 0.9% NaCl to induce phase separation. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

-

Collection : Carefully collect the lower organic phase containing the lipids using a glass syringe.

-

Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for analysis.

Chromatographic Separation: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for robust quantification.

-

Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reversed-phase column is commonly used for separating phospholipid species.

-

Mobile Phase A : Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.

-

Mobile Phase B : Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient Elution :

-

Start with a high percentage of Mobile Phase A.

-

Over 15-20 minutes, ramp to a high percentage of Mobile Phase B to elute the lipids.

-

Hold at high Mobile Phase B for several minutes.

-

Return to initial conditions and re-equilibrate the column.

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in both positive and negative modes.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is ideal for quantification.

-

Positive Mode Transition for PE(17:0/20:3) : Monitor the transition from the precursor ion [M+H]⁺ (m/z 756.6) to a fragment ion corresponding to the neutral loss of the phosphoethanolamine headgroup (141 Da), resulting in a product ion of m/z 615.6.

-

Positive Mode Transition for PE(17:0/20:3)-d5 : Monitor the transition from the precursor ion [M+H]⁺ (m/z 761.6) to its corresponding product ion (m/z 620.6).

-

-

Data Analysis : Quantify the endogenous PE(17:0/20:3) by calculating the ratio of its peak area to the peak area of the known amount of the PE(17:0/20:3)-d5 internal standard.

-

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of phospholipids.[11][12]

-

³¹P-NMR : This technique is highly effective for identifying the phosphoethanolamine headgroup.[13][14] The sample, dissolved in a deuterated solvent mixture (e.g., CDCl₃/MeOD), will show a characteristic chemical shift for the phosphorus atom in the phosphoethanolamine moiety.

-

¹H-NMR : Proton NMR provides detailed structural information but can be complex due to overlapping signals from the fatty acyl chains. The deuteration of the glycerol backbone simplifies the spectrum in the glycerol region (typically 3.5-5.5 ppm), aiding in structural confirmation.[9][15]

Signaling Pathways and Applications

Phosphatidylethanolamines (PEs) are crucial structural components of cell membranes, influencing membrane curvature and the function of membrane-associated proteins. While this specific molecule, PE(17:0/20:3), is not a major endogenous species, the study of its metabolism can provide insights into lipid remodeling and fatty acid incorporation pathways. The eicosatrienoyl chain (DGLA) is a precursor to anti-inflammatory series 1 prostaglandins, making lipids containing this chain of significant biological interest.

The deuterated form, PE(17:0/20:3)-d5, serves primarily as a tool for "lipidomics," the large-scale study of cellular lipids. Its key application is as an internal standard in mass spectrometry to correct for sample loss during preparation and for variations in ionization efficiency, thereby enabling accurate and precise quantification of structurally similar endogenous lipids in disease research, drug development, and nutritional science.[16][17]

References

- 1. atamankimya.com [atamankimya.com]

- 2. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Margaric acid - Wikipedia [en.wikipedia.org]

- 4. Eicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 5. 1-heptadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-glycero-3-phosphoethanolamine | C42H78NO8P | CID 52924255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LIPID MAPS [lipidmaps.org]

- 7. 8,11,14-Eicosatrienoic acid, (Z,Z,Z)- [webbook.nist.gov]

- 8. sn-Glycero-3-phosphoethanolamine | C5H14NO6P | CID 5459861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 12. 31P NMR Spectroscopy of Phospholipids: From Micelles to Membranes: Ingenta Connect [ingentaconnect.com]

- 13. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Deuterated Phosphatidylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of deuterated phosphatidylethanolamine (D-PE). This document details the influence of isotopic labeling on the biophysical characteristics of one of the most abundant lipid classes in biological membranes. Understanding these properties is crucial for researchers utilizing D-PE in various applications, including neutron scattering studies of membrane structure, solid-state NMR analysis of lipid dynamics, and the development of novel drug delivery systems.

Introduction to Deuterated Phosphatidylethanolamine

Phosphatidylethanolamine (PE) is a major phospholipid component of biological membranes, playing critical roles in membrane fusion, protein folding and insertion, and serving as a precursor for other lipids and signaling molecules.[1][2] Its smaller headgroup compared to phosphatidylcholine (PC) imparts a unique conical shape, which influences membrane curvature and viscosity.[1] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a powerful tool in biophysical studies. In neutron scattering, the significant difference in scattering length density between hydrogen and deuterium allows for contrast variation techniques to highlight specific components of a complex assembly.[3] In solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling provides detailed insights into the order and dynamics of lipid acyl chains and headgroups.[1]

This guide will systematically explore the key physical properties of D-PE, present quantitative data, detail the experimental methodologies used for their characterization, and visualize relevant biological pathways and experimental workflows.

Quantitative Physical Properties of Deuterated Phosphatidylethanolamine

The substitution of hydrogen with deuterium can subtly alter the physical properties of phospholipids. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to changes in van der Waals interactions and molecular packing. These alterations manifest in measurable differences in phase transition temperatures, area per lipid, and bilayer thickness.

Below is a summary of key physical properties for various deuterated and non-deuterated phosphatidylethanolamines. Note that the availability of comprehensive datasets for a wide range of deuterated PE species is limited, and the table includes data from both experimental measurements and molecular dynamics simulations to provide a broader perspective.

| Lipid Species | Deuteration Position | Main Phase Transition Temp. (Tm) (°C) | Area per Lipid (Ų) | Bilayer Thickness (Å) | Reference(s) |

| DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) | None | 63 | 52.0 (at 350 K, simulation) | 40.0 (at 350 K, simulation) | [4][5] |

| DPPE-d62 (acyl chains perdeuterated) | Acyl Chains | 56 | - | - | [1] |

| DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine) | None | 50 | - | - | [4] |

| DLPE (1,2-dilauroyl-sn-glycero-3-phosphoethanolamine) | None | 29 | - | - | [4] |

| DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) | None | 74 | - | - | [4] |

| POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) | None | 25 | - | 36.0 (P-P distance) | [4] |

| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | None | -16 | - | - | [4] |

Note: The main phase transition temperature (Tm) refers to the gel-to-liquid crystalline phase transition. The area per lipid and bilayer thickness are highly dependent on temperature and hydration state. Data from simulations are indicated.

Experimental Protocols

The characterization of the physical properties of deuterated phosphatidylethanolamine relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Synthesis of Deuterated Phosphatidylethanolamine

3.1.1. Biosynthesis of Perdeuterated Acyl Chains:

A common method for producing lipids with perdeuterated acyl chains is through the cultivation of microorganisms in a deuterated medium.[6]

-

Culture Medium: Prepare a growth medium for an appropriate microorganism (e.g., the yeast Pichia pastoris) where heavy water (D₂O) replaces regular water (H₂O) and a deuterated carbon source (e.g., deuterated glycerol) is used.

-

Inoculation and Growth: Inoculate the deuterated medium with the microorganism and cultivate under optimal growth conditions (temperature, aeration, etc.). The organism will incorporate deuterium into the newly synthesized fatty acids.

-

Lipid Extraction: After sufficient growth, harvest the cells and extract the total lipid content using a standard Bligh-Dyer or Folch extraction method.

-

Purification: Isolate the phosphatidylethanolamine fraction from the total lipid extract using column chromatography or high-performance liquid chromatography (HPLC).

3.1.2. Chemical Synthesis of Headgroup-Deuterated Phosphatidylethanolamine:

Chemical synthesis allows for precise control over the location of deuterium labels. The synthesis of headgroup-deuterated PE can be achieved through the Kennedy pathway.[7]

-

Synthesis of Deuterated Ethanolamine: Synthesize or procure deuterated ethanolamine (e.g., d₄-ethanolamine).

-

Phosphorylation: Phosphorylate the deuterated ethanolamine to form deuterated phosphoethanolamine.

-

Activation: Condense the deuterated phosphoethanolamine with cytidine triphosphate (CTP) to form CDP-d-ethanolamine.

-

Coupling to Diacylglycerol: React the CDP-d-ethanolamine with a desired diacylglycerol (DAG) to yield the headgroup-deuterated phosphatidylethanolamine.

-

Purification: Purify the final product using column chromatography.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperatures of lipid assemblies.[8]

-

Liposome Preparation:

-

Dissolve the deuterated phosphatidylethanolamine lipid in an organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

Further dry the film under vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution by vortexing above the expected Tm to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size.[8]

-

-

DSC Measurement:

-

Load a precise amount of the liposome suspension into a DSC sample pan.

-

Load an equal volume of the corresponding buffer into a reference pan.

-

Place both pans in the calorimeter.

-

Heat the sample and reference pans at a constant scan rate (e.g., 1°C/min).

-

The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

The phase transition is observed as an endothermic peak in the DSC thermogram.

-

The temperature at the peak maximum is taken as the main phase transition temperature (Tm).

-

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid bilayers, including their thickness.[3][9][10]

-

Sample Preparation:

-

Prepare unilamellar vesicles of the deuterated phosphatidylethanolamine as described for DSC.

-

The vesicles are typically suspended in a buffer prepared with a specific H₂O/D₂O ratio to achieve desired contrast conditions. For example, to highlight the lipid bilayer, the solvent can be contrast-matched to the average scattering length density of the lipids.

-

-

SANS Measurement:

-

The vesicle suspension is placed in a quartz cuvette in the path of a neutron beam.

-

The scattered neutrons are detected by a 2D detector.

-

Data is collected as a function of the scattering vector, q.

-

-

Data Analysis:

-

The raw scattering data is corrected for background scattering and detector efficiency.

-

The 1D scattering profile of intensity versus q is obtained by radial averaging.

-

The scattering data is then fitted to a model that describes the form factor of the unilamellar vesicles (e.g., a core-shell model).

-

From the model fitting, structural parameters such as the bilayer thickness and area per lipid can be extracted.[11][12]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²H NMR is used to determine the order and dynamics of specific segments of the lipid molecules.[1]

-

Sample Preparation:

-

Prepare multilamellar vesicles of the specifically deuterated phosphatidylethanolamine.

-

Hydrate the lipid film with a buffer to the desired water content.

-

The hydrated lipid paste is then transferred to an NMR rotor.

-

-

NMR Measurement:

-

The rotor is placed in the solid-state NMR probe.

-

²H NMR spectra are acquired using a quadrupolar echo pulse sequence.

-

Spectra are typically recorded as a function of temperature.

-

-

Data Analysis:

-

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

The order parameter (SCD) for a specific C-D bond is calculated from the quadrupolar splitting.

-

The profile of order parameters along the acyl chain provides information about the conformational order of the lipid tails.

-

Role in Signaling Pathways and Experimental Workflows

Phosphatidylethanolamine is not merely a structural component but also an active participant in cellular signaling. Deuterated PE can be a valuable tool to probe these pathways.

Endocannabinoid Biosynthesis

Phosphatidylethanolamine is a key precursor in the biosynthesis of the endocannabinoid anandamide.[13][14] This pathway is crucial for regulating a wide range of physiological processes.

Caption: Biosynthesis of the endocannabinoid anandamide from phosphatidylethanolamine.

mTOR Signaling Pathway

Phosphatidic acid (PA), a precursor in the synthesis of phosphatidylethanolamine, is a critical signaling molecule that activates the mTORC1 complex, a central regulator of cell growth and proliferation.[15][16] While PE itself does not directly activate mTOR, its synthesis is intricately linked to the PA pool.

Caption: Role of phosphatidic acid, a precursor to PE, in activating the mTOR signaling pathway.

Experimental Workflow for Characterizing D-PE Liposomes

The following diagram illustrates a typical workflow for the biophysical characterization of deuterated phosphatidylethanolamine liposomes.

Caption: A typical experimental workflow for the biophysical characterization of D-PE.

Conclusion

Deuterated phosphatidylethanolamine is an invaluable tool for researchers in membrane biophysics and drug development. The subtle yet significant effects of deuteration on the physical properties of PE, such as a decrease in the main phase transition temperature, must be considered when designing and interpreting experiments. The methodologies of DSC, SANS, and solid-state NMR provide a powerful toolkit for the detailed characterization of D-PE containing model membranes. A thorough understanding of these properties and techniques, as well as the biological roles of PE, will continue to drive innovation in our understanding of membrane structure and function and in the development of advanced therapeutic delivery systems.

References

- 1. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dc.etsu.edu [dc.etsu.edu]

- 7. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. Frontiers | Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases [frontiersin.org]

- 10. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-Angle Neutron Scattering Study of a Phosphatidylcholine–Phosphatidylethanolamine Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

17:0-20:3 PE-d5 molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the deuterated phospholipid 17:0-20:3 PE-d5, a critical tool in modern lipidomics research. This document outlines its molecular characteristics, its primary application as an internal standard in mass spectrometry-based lipid analysis, and a representative experimental workflow for its use.

Core Molecular Data

This compound, chemically known as 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phosphoethanolamine, is a synthetic, deuterated version of a naturally occurring phosphatidylethanolamine. The incorporation of five deuterium atoms (d5) on the glycerol backbone provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of endogenous lipids in complex biological samples.

| Property | Value |

| Full Chemical Name | 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phosphoethanolamine |

| Molecular Formula | C42H73D5NO8P |

| Molecular Weight | Approximately 761.08 g/mol [1][2][3] |

| Synonyms | This compound |

Application in Quantitative Lipidomics

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.[4] Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the accuracy and reproducibility of lipid quantification. This compound is often included in comprehensive internal standard mixtures, such as the UltimateSPLASH™ ONE mix, which covers a wide range of lipid classes.[4][5][6]

The use of a deuterated standard like this compound is advantageous because it shares very similar chemical and physical properties with its non-deuterated counterparts, ensuring comparable extraction efficiency and ionization response in the mass spectrometer. Its distinct mass allows it to be differentiated from endogenous lipids.

Experimental Protocol: Quantitative Lipidomics Workflow

The following is a representative workflow for the quantification of phosphatidylethanolamines in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite of established lipid extraction and analysis methods.

Sample Preparation and Lipid Extraction (Modified Folch or MTBE Method)

a. Reagents and Materials:

-

Biological sample (e.g., plasma, cell pellet, tissue homogenate)

-

This compound internal standard solution (of known concentration)

-

Chloroform

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

LC-MS grade water

-

Centrifuge tubes

-

Nitrogen or argon gas for drying

b. Procedure:

-

To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.

-

For a plasma sample, a common extraction method involves the addition of methanol, followed by MTBE.

-

Vortex the mixture vigorously to ensure thorough mixing and to precipitate proteins.

-

Induce phase separation by adding water.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully collect the lower organic layer, which contains the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen or argon gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

a. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

b. Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for separating different lipid species.

-

Mobile Phases: A typical mobile phase system consists of:

-

Mobile Phase A: Acetonitrile/water with additives like ammonium formate or formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile with the same additives.

-

-

Gradient: A gradient elution is employed, starting with a lower concentration of mobile phase B and gradually increasing to elute lipids based on their hydrophobicity.

c. Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to detect a broader range of lipids.

-

Data Acquisition: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the endogenous phosphatidylethanolamines of interest and the deuterated internal standard (this compound).

Data Analysis and Quantification

-

Integrate the peak areas for the endogenous lipid species and the this compound internal standard from the chromatograms.

-

Calculate the response ratio by dividing the peak area of the endogenous lipid by the peak area of the internal standard.

-

Determine the concentration of the endogenous lipid by comparing its response ratio to a calibration curve generated from standards of known concentrations.

Visualization of the Experimental Workflow

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, Avanti, 2936622-54-5, 856718L, Sigma-Aldrich [sigmaaldrich.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. avantiresearch.com [avantiresearch.com]

- 6. avantiresearch.com [avantiresearch.com]

The Unseen Influence: A Technical Guide to the Biological Significance of Phosphatidylethanolamine with Odd-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylethanolamines (PEs), key components of cellular membranes, are typically acylated with even-chain fatty acids. However, the incorporation of odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), into PE (OCFA-PE) is emerging as a critical area of research with profound implications for metabolic health and disease. This technical guide provides a comprehensive overview of the biological significance of OCFA-PE, detailing their metabolic origins, signaling pathways, and analytical methodologies. Growing evidence suggests an inverse correlation between circulating levels of OCFAs and the risk of metabolic diseases, including type 2 diabetes. While the direct signaling roles of intact OCFA-PE are still under investigation, it is hypothesized that they serve as a reservoir for OCFAs, which, upon release, can modulate key metabolic regulators such as PPARα and AMPK. This guide offers detailed experimental protocols for the analysis of OCFA-PE and visual workflows to aid researchers in this burgeoning field.

Introduction: The Biological Roles of Phosphatidylethanolamine and Odd-Chain Fatty Acids

Phosphatidylethanolamine (PE) is the second most abundant phospholipid in mammalian cells, constituting 15-25% of the total phospholipid content.[1][2] It is particularly enriched in the inner mitochondrial membrane, where it plays a crucial role in maintaining membrane structure and function.[2][3] The conical shape of the PE molecule, with its small headgroup relative to its acyl chains, induces curvature in membranes, which is vital for processes like membrane fusion and fission.[1]

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, are less common than their even-chain counterparts. The most studied OCFAs in a biological context are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[4] While historically considered minor components, recent epidemiological studies have linked higher circulating levels of C15:0 and C17:0 with a lower risk of metabolic diseases.[5] The origins of these fatty acids are both dietary, primarily from ruminant fat, and from endogenous synthesis.[4] The incorporation of these OCFAs into phospholipids, particularly PE, forms a unique class of molecules whose biological significance is the focus of this guide.

Quantitative Data on OCFA-PE Distribution

The concentration and distribution of OCFA-PE can vary significantly between different tissues and cellular compartments. The following tables summarize available quantitative data from published studies.

Table 1: Concentration of Odd-Chain Fatty Acids in Human Plasma and Erythrocytes

| Fatty Acid | Matrix | Concentration (µg/mL) | Study Population | Reference |

| C15:0 | Plasma | Varies with diet | Adolescents | [6] |

| C17:0 | Plasma | Varies with diet | Adolescents | [6] |

| C15:0 | Erythrocytes | Baseline: ~0.3; Post-intervention: ~0.67 | Adolescents on high dairy diet | [6] |

| C17:0 | Erythrocytes | Varies with diet | Adolescents | [6] |

Table 2: Phospholipid Composition in Rat Liver and Mitochondria

| Phospholipid | Tissue/Organelle | Relative Abundance (%) | Reference |

| Phosphatidylethanolamine (PE) | Rat Liver | Varies with disease state | [7][8] |

| Phosphatidylcholine (PC) | Rat Liver | Varies with disease state | [7][8] |

| PE | Rat Liver Mitochondria | Higher concentration modulates ATP production | [9] |

| PC | Rat Liver Mitochondria | Lower concentration modulates ATP production | [9] |

Table 3: OCFA-Containing Lipids in Human Colon Cancer Tissue

| Lipid Class | Tissue Type | Observation | Reference |

| OCFA-Phospholipids | Tumor vs. Normal | Notably decayed abundance in tumor tissue | [10] |

| OCFA-Triacylglycerols | Tumor vs. Normal | Preferentially accumulated abundance in tumor tissue | [10] |

Signaling Pathways of OCFA-PE

While direct signaling by intact OCFA-PE molecules is an area of active investigation, a plausible mechanism involves their hydrolysis by phospholipases to release OCFAs. These free OCFAs can then act as signaling molecules, influencing key metabolic pathways.

Hypothesized OCFA-PE Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway where OCFA-PE acts as a source of OCFAs, which in turn activate the transcription factor PPARα. PPARα is a master regulator of lipid metabolism.

Caption: Hypothesized signaling pathway of OCFA-PE.

Role in Metabolic Regulation

Odd-chain fatty acids, particularly C15:0, have been shown to be activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and AMP-activated protein kinase (AMPK).[11] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, while AMPK activation plays a central role in cellular energy homeostasis.[12][13] By serving as a pool for these signaling molecules, OCFA-PE may contribute to improved insulin sensitivity and overall metabolic health.

Experimental Protocols

The analysis of OCFA-PE requires specialized lipidomics techniques. Below are detailed methodologies for their extraction and analysis.

Lipid Extraction from Tissues (Modified Folch Method)

This protocol is adapted from the widely used Folch method for total lipid extraction.[14][15]

Materials:

-

Tissue sample (e.g., liver, brain)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Weigh the frozen tissue sample and record the weight.

-

Homogenize the tissue in a chloroform/methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to separate the liquid phase from the solid residue.

-

Collect the liquid phase and wash with 0.2 volumes of 0.9% NaCl solution.

-

Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the two phases.

-

Carefully remove the upper aqueous phase.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the chloroform under a vacuum using a rotary evaporator or under a stream of nitrogen for smaller volumes.

-

The dried lipid extract can be stored at -80°C for further analysis.

Analysis of OCFA-PE by LC-MS/MS

This protocol outlines a general approach for the targeted analysis of OCFA-PE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable column for lipid separation, such as a C18 or HILIC column.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium formate and formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the different lipid classes and species.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for standard HPLC).

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).

Mass Spectrometry Conditions:

-

Ionization Mode: Both positive and negative ESI modes are often used to detect different phospholipid classes. PE is typically detected in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the intact OCFA-PE) and a specific product ion (a fragment characteristic of the fatty acid or the headgroup).

-

Precursor/Product Ion Pairs: These need to be determined for each specific OCFA-PE species of interest (e.g., PE(15:0/18:1), PE(17:0/18:1)).

-

Collision Energy: Optimized for each transition to achieve maximum sensitivity.

Quantification:

-

Stable isotope-labeled internal standards for PE should be used for accurate quantification to correct for matrix effects and variations in extraction and ionization efficiency.

Experimental and Data Analysis Workflows

The following diagrams illustrate typical workflows for lipidomics studies focusing on OCFA-PE.

General Lipidomics Workflow

This diagram outlines the major steps involved in a typical lipidomics experiment, from sample collection to biological interpretation.[16][17]

References

- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid extraction, phospholipid isolation and fatty acid analysis [bio-protocol.org]

- 5. Association between plasma phospholipid saturated fatty acids and metabolic markers of lipid, hepatic, inflammation and glycaemic pathways in eight European countries: a cross-sectional analysis in the EPIC-InterAct study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome Proliferator-Activated Receptors and Caloric Restriction—Common Pathways Affecting Metabolism, Health, and Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative profiling of phosphatidylcholine and phosphatidylethanolamine in a steatosis/fibrosis model of rat liver by nanoflow liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.yonsei.ac.kr [chem.yonsei.ac.kr]

- 9. The concentration of phosphatidylethanolamine in mitochondria can modulate ATP production and glucose metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aocs.org [aocs.org]

- 15. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 16. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 17. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]

The Synthesis and Application of Deuterated Lipid Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated lipid standards are indispensable tools in modern biomedical research and drug development. Their unique properties, arising from the substitution of hydrogen with its heavier isotope deuterium, enable precise and sensitive quantification of lipids in complex biological matrices. This technical guide provides an in-depth overview of the discovery, synthesis, and application of these critical research reagents, with a focus on detailed experimental protocols and quantitative data.

Introduction to Deuterated Lipids

Deuterated lipids are lipid molecules in which one or more hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This key difference allows them to be used as ideal internal standards in mass spectrometry-based lipidomics, where they co-elute with the endogenous analyte but are distinguishable by their mass-to-charge ratio[1]. The use of deuterated standards corrects for variability in sample extraction, processing, and instrument response, leading to highly accurate and precise quantification of lipid species[1][2][3].

Beyond their role as internal standards, deuterated lipids are also powerful tools for tracing metabolic pathways. By administering deuterated precursors, researchers can follow the incorporation of deuterium into newly synthesized lipids, providing a dynamic view of lipid metabolism in vivo[4][5][6][7][8][9][10][11][12]. This has been instrumental in studying de novo lipogenesis, cholesterol biosynthesis, and the flux through various lipid metabolic pathways in both healthy and diseased states[4][5][6][7][8][9][10][11][12]. Furthermore, the distinct neutron scattering properties of deuterium make deuterated lipids essential for structural studies of biological membranes using techniques like small-angle neutron scattering (SANS)[13][14][15].

Synthesis of Deuterated Lipid Standards

The synthesis of deuterated lipids can be broadly categorized into three main approaches: chemical synthesis, biosynthesis, and semi-synthetic methods. The choice of method depends on the desired lipid class, the required level and position of deuteration, and the availability of starting materials.

Chemical Synthesis

Chemical synthesis offers precise control over the location and number of deuterium atoms incorporated into the lipid molecule. Common methods include:

-

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst such as platinum on carbon (Pt/C) or Wilkinson's catalyst[13][16]. It is particularly effective for perdeuteration of saturated fatty acids[13].

-

Multi-step Organic Synthesis: Complex deuterated lipids, especially those with specific deuteration patterns or unsaturated acyl chains, often require multi-step synthetic routes. These methods may involve the use of deuterated building blocks and standard organic reactions like Wittig reactions to introduce double bonds[17][18].

Biosynthesis

Biosynthetic approaches leverage the metabolic machinery of microorganisms to produce deuterated lipids. This is typically achieved by growing organisms in a deuterated culture medium[14][15]. This method is particularly useful for producing complex mixtures of deuterated lipids that mimic the composition of natural membranes[15].

Semi-Synthetic Methods

Semi-synthetic methods combine chemical and enzymatic steps to produce deuterated lipids. For example, a common approach for synthesizing tail-deuterated phospholipids involves the enzymatic hydrolysis of the acyl chains from a natural phospholipid, followed by chemical esterification with deuterated fatty acids[13].

Quantitative Data on Deuterated Lipid Synthesis

The efficiency of deuteration and the overall yield of the synthesis are critical parameters. The following tables summarize quantitative data from various synthetic methods for different classes of deuterated lipids.

Table 1: Deuteration Efficiency of Fatty Acids via Catalytic H/D Exchange

| Fatty Acid | Catalyst | Deuterium Source | Deuteration Level | Reference |

| Lauric Acid | Pt/C | D₂O | 98% | [13] |

| Azelaic Acid | Pt/C | D₂O, NaOD | 98.3% | [17] |

| Nonanoic Acid | Pt/C | D₂O, NaOD | >98% | [17] |

Table 2: Synthesis and Deuteration of Complex Lipids

| Deuterated Lipid | Synthetic Method | Precursors | Yield | Deuteration Level | Reference |

| [D₃₂]Oleic Acid | Multi-step chemical synthesis | [D₁₄]Azelaic acid, [D₁₇]Nonanoic acid | - | ~94% | [17][18] |

| [D₆₄]Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Steglich esterification | [D₃₂]Oleic acid, sn-glycero-3-phosphocholine | 60% | ~91.5% (oleoyl tails) | [17] |

| [5,6-²H₂]Hexanal | Deuteration and oxidation | 5-hexen-1-ol | 84% (deuterated alcohol) | - | [2] |

| [²H₃]Cholesterol | Multi-step chemical synthesis | Δ⁵-sterol | - | - | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and application of deuterated lipid standards.

Protocol 1: Perdeuteration of a Saturated Fatty Acid (Lauric Acid) via Catalytic H/D Exchange

This protocol is adapted from the hydrothermal metal-catalyzed H/D exchange method[13][17].

Materials:

-

Lauric acid

-

10% Platinum on activated carbon (Pt/C)

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O (40% w/w)

-

Parr pressure reactor

-

Celite

-

1 M Hydrochloric acid (HCl)

-

Nitrogen gas

Procedure:

-

In a Parr pressure reactor, combine lauric acid, 10% Pt/C, and a solution of NaOD in D₂O.

-

Degas the reactor by purging with nitrogen gas.

-

Seal the reactor and heat it to 220°C with constant stirring for 3 days.

-

Cool the reactor to room temperature and filter the contents through a short plug of Celite to remove the catalyst. Wash the Celite with H₂O.

-

Acidify the aqueous filtrate to pH 2 using 1 M HCl to precipitate the deuterated lauric acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

To achieve high levels of deuteration (>98%), repeat the process one or two more times with fresh reagents[13].

-

Characterize the final product for deuterium incorporation and purity using mass spectrometry and NMR spectroscopy[17].

Protocol 2: Synthesis of Tail-Deuterated Phosphatidylcholine (PC)

This protocol outlines a semi-synthetic approach for producing tail-deuterated phospholipids[13].

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Lipase from Rhizopus arrhizus (for selective hydrolysis at the sn-1 position)

-

Lysophospholipase (for hydrolysis at the sn-2 position)

-

Deuterated palmitic acid

-

Deuterated oleic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Appropriate organic solvents (e.g., chloroform, dichloromethane)

Procedure:

-

Enzymatic Hydrolysis: Selectively hydrolyze the acyl chains at the sn-1 and sn-2 positions of DOPC using specific lipases to generate the lysophospholipid intermediate.

-

Purification: Purify the lysophospholipid using column chromatography.

-

Esterification: Esterify the purified lysophospholipid with the desired deuterated fatty acids (e.g., deuterated palmitic acid and deuterated oleic acid) using a coupling agent like DCC and a catalyst like DMAP.

-

Purification: Purify the final tail-deuterated PC product using column chromatography.

-

Characterization: Confirm the structure and deuterium incorporation of the final product using mass spectrometry and NMR.

Protocol 3: In Vivo Labeling with Deuterated Water for Metabolic Studies

This protocol describes a general procedure for studying de novo lipogenesis and cholesterol synthesis in vivo using deuterated water[4][6][7][8].

Materials:

-

Deuterium oxide (D₂O, sterile and suitable for in vivo use)

-

Experimental subjects (e.g., rodents or human volunteers)

-

Blood collection supplies

-

Equipment for lipid extraction and analysis (GC-MS or LC-MS/MS)

Procedure:

-

D₂O Administration: Administer a bolus dose of D₂O to the subjects, followed by maintenance doses in their drinking water to achieve and maintain a stable enrichment of D₂O in the body water pool (e.g., 0.3-10%)[4][5].

-

Sample Collection: Collect blood samples at various time points after D₂O administration.

-

Lipid Extraction: Extract lipids from plasma or red blood cells using a suitable solvent system (e.g., Folch extraction).

-

Lipid Separation and Derivatization: Isolate the lipid classes of interest (e.g., triglycerides, cholesterol esters) by thin-layer chromatography or liquid chromatography. For GC-MS analysis, fatty acids are typically converted to their fatty acid methyl esters (FAMEs).

-

Mass Spectrometry Analysis: Analyze the deuterium enrichment in the isolated lipids using GC-MS or LC-MS/MS.

-

Calculation of Synthesis Rates: Calculate the fractional synthesis rate of the lipids based on the rate of deuterium incorporation over time[5][9].

Visualizing Workflows and Pathways

Understanding the synthesis and application of deuterated lipids is enhanced by visualizing the associated workflows and metabolic pathways.

General Workflow for Synthesis and Application of Deuterated Lipids

The following diagram illustrates the general workflow from the synthesis of deuterated lipids to their application in research.

Caption: General workflow for deuterated lipid synthesis and application.

De Novo Fatty Acid Synthesis Pathway

Deuterated water can be used to trace the de novo synthesis of fatty acids. The deuterium from D₂O is incorporated into acetyl-CoA and NADPH, which are the building blocks for fatty acid synthesis[12][20].

Caption: De novo fatty acid synthesis pathway showing deuterium incorporation.

Cholesterol Biosynthesis Pathway

Similar to fatty acid synthesis, the biosynthesis of cholesterol can be traced using deuterated water, as deuterium is incorporated into the precursor molecule acetyl-CoA[4][5][6].

Caption: Cholesterol biosynthesis pathway showing deuterium incorporation.

Conclusion

Deuterated lipid standards are powerful and versatile tools that have significantly advanced our understanding of lipid metabolism and have become indispensable for accurate lipid quantification. The continued development of novel synthetic routes and the expanding commercial availability of a diverse range of deuterated lipids will undoubtedly fuel further discoveries in lipid research and contribute to the development of new diagnostic and therapeutic strategies for lipid-related diseases.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. metsol.com [metsol.com]

- 9. Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using Magnetic Resonance to Probe Lipid Synthesis in Response to Ketogenic Diet - MagLab [nationalmaglab.org]

- 12. researchgate.net [researchgate.net]

- 13. Documents download module [ec.europa.eu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 17. apo.ansto.gov.au [apo.ansto.gov.au]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

The Enigmatic Role of PE(17:0/20:3) in the Intricacies of Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (PE), a major constituent of cellular membranes, plays a pivotal role in maintaining membrane integrity, fluidity, and facilitating a myriad of cellular processes. While the general functions of PE are well-established, the specific roles of individual PE molecular species are an emerging area of research. This in-depth technical guide focuses on a unique and relatively understudied phospholipid, PE(17:0/20:3), which is characterized by the presence of a saturated odd-chain fatty acid (heptadecanoic acid, 17:0) and a polyunsaturated fatty acid (eicosatrienoic acid, 20:3). This document provides a comprehensive overview of the current understanding of PE(17:0/20:3), summarizing its known distribution, potential biophysical significance, and putative roles in cellular function and disease. We further provide detailed experimental protocols for its analysis and visualize key metabolic pathways using the DOT language for Graphviz, offering a valuable resource for researchers investigating the complex landscape of lipid biology.

Introduction: The Significance of Phosphatidylethanolamine Diversity

Phosphatidylethanolamines (PEs) are the second most abundant class of phospholipids in mammalian cell membranes, typically constituting 15-25% of the total phospholipid content.[1] Their conical shape, a result of a small ethanolamine headgroup in relation to their acyl chains, imposes a negative curvature strain on the lipid bilayer. This intrinsic property is crucial for a variety of cellular functions, including membrane fusion and fission, protein folding and insertion into membranes, and the regulation of membrane fluidity.[1][2]

The functional diversity of PE is further expanded by the vast number of possible fatty acid combinations at the sn-1 and sn-2 positions of the glycerol backbone. The specific acyl chain composition of a PE molecule significantly influences its biophysical properties and, consequently, its biological function. The incorporation of odd-chain fatty acids (OCFAs) and polyunsaturated fatty acids (PUFAs) into phospholipids adds another layer of complexity and regulatory potential.

This guide specifically focuses on PE(17:0/20:3), a PE species that has been identified in various lipidomic studies. The presence of heptadecanoic acid (17:0), an OCFA, and eicosatrienoic acid (20:3), a PUFA, suggests unique properties and functions that differentiate it from more common even-chain PE species.

Quantitative Data on PE(17:0/20:3) Distribution

Recent advances in lipidomics have enabled the detection and quantification of a wide array of lipid species, including the less abundant PE(17:0/20:3). While comprehensive quantitative data across all cell and tissue types are still emerging, several studies have reported the presence and differential regulation of this particular phospholipid. The following table summarizes key findings from the literature regarding the observed changes in PE(17:0/20:3) levels in different biological contexts.

| Biological Context | Tissue/Cell Type | Observation | Reference(s) |

| Obesity and Metabolic Disease | Liver (in a mouse model of diet-induced obesity) | Increased levels of PE(17:0/20:3) were observed following intervention with adzuki bean flavonoid mimetics, suggesting a role in the amelioration of hepatic lipid metabolism. | [3] |

| Optic Nerve Regeneration | Optic Nerve (in a mouse model of optic nerve crush) | Downregulation of PE(17:0/20:3) was observed in a model of optic nerve regeneration, suggesting potential involvement in neuronal membrane remodeling during injury and repair. | |

| Sickle Cell Disease | Red Blood Cells | Alterations in various PE species have been noted in sickle cell disease, although specific quantitative data for PE(17:0/20:3) is not extensively detailed. | |

| Cancer | Oral Cancer Serum | Altered levels of PC(17:0/20:3) have been reported, suggesting that phospholipids containing these acyl chains may be relevant in cancer biology. |

Biophysical Properties and Functional Significance

The unique structure of PE(17:0/20:3), with its combination of a saturated odd-chain and a polyunsaturated fatty acid, is predicted to confer specific biophysical properties to the membranes in which it resides.

-

Membrane Fluidity and Order: The presence of the polyunsaturated 20:3 acyl chain, with its multiple cis-double bonds, will introduce kinks in the hydrocarbon chain, thereby increasing membrane fluidity and disorder.[2] Conversely, the saturated 17:0 chain will favor tighter packing with other saturated acyl chains. The "mismatched" nature of its acyl chains may lead to packing defects in the membrane, which can influence the localization and function of membrane proteins.

-

Domain Formation: The unique geometry of PE(17:0/20:3) may favor its partitioning into specific membrane microdomains, or "lipid rafts." While direct evidence is lacking, the interplay between the saturated and unsaturated chains could influence its affinity for ordered or disordered lipid environments.

-

Precursor for Signaling Molecules: The 20:3 fatty acid, eicosatrienoic acid, can be a precursor for the synthesis of eicosanoids, a class of potent signaling molecules involved in inflammation and other physiological processes.[4][5] The release of 20:3 from PE(17:0/20:3) by phospholipases could therefore initiate signaling cascades.

While the direct functional roles of PE(17:0/20:3) are still under investigation, its presence and differential regulation in various physiological and pathological states strongly suggest its involvement in maintaining cellular homeostasis and responding to environmental cues.

Experimental Protocols

The accurate quantification of PE(17:0/20:3) requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed protocol for the extraction and analysis of PE(17:0/20:3) from biological samples.

Lipid Extraction from Tissues or Cells (Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

-

Homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas evaporator

-

Internal standard: PE(17:0/17:0) or other appropriate odd-chain PE standard

Procedure:

-

Sample Homogenization: Homogenize the tissue sample (e.g., 50 mg) or cell pellet in 1 mL of ice-cold PBS.

-

Solvent Addition: To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).

Quantification by LC-MS/MS

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start at 30-40% B, increasing to 100% B over 10-15 minutes, followed by a hold and re-equilibration. The specific gradient should be optimized for the separation of PE species.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50°C.

-

Injection Volume: 2-10 µL.

MS/MS Parameters:

-

Ionization Mode: Positive ion mode is generally preferred for PE analysis, as it forms [M+H]⁺ ions.

-

Precursor Ion: For PE(17:0/20:3), the theoretical m/z of the [M+H]⁺ ion is 744.554.

-

Product Ion: A characteristic neutral loss of 141 Da (the phosphoethanolamine headgroup) is used for the selective detection of PE species. Therefore, a neutral loss scan of 141 Da or a selected reaction monitoring (SRM) transition of m/z 744.5 -> m/z 603.5 (the diglyceride fragment) can be used for quantification.

-

Collision Energy: The collision energy should be optimized to maximize the intensity of the product ion.

Quantification:

Quantification is achieved by comparing the peak area of the endogenous PE(17:0/20:3) to that of a known amount of an appropriate internal standard, such as a deuterated or odd-chain PE species not naturally present in the sample.

Signaling Pathways and Metabolic Context

PE(17:0/20:3) is integrated into the broader network of glycerophospholipid metabolism. Its synthesis and degradation are governed by a series of enzymatic reactions that are common to other phospholipid species.

Glycerophospholipid Biosynthesis

The synthesis of PE can occur through two primary pathways: the CDP-ethanolamine pathway (Kennedy pathway) and the phosphatidylserine decarboxylase (PSD) pathway. The following diagram illustrates the key steps in the Kennedy pathway leading to the formation of PE. The specific incorporation of 17:0 and 20:3 fatty acids into the diacylglycerol (DAG) precursor is dependent on the activity of various acyltransferases.

Caption: The CDP-Ethanolamine (Kennedy) Pathway for PE Biosynthesis.

Potential Involvement in Signaling

While direct evidence for PE(17:0/20:3) as a signaling molecule is currently limited, its structural components suggest potential roles:

-

Source of Eicosatrienoic Acid: As mentioned, the 20:3 fatty acid can be cleaved from the glycerol backbone by phospholipase A2 (PLA2). The released eicosatrienoic acid can then be converted into various eicosanoids, which are potent lipid mediators involved in inflammation, immunity, and other cellular processes.[4]

-

Modulation of Protein Kinase C (PKC) Activity: Diacylglycerol (DAG), a precursor and degradation product of PE(17:0/20:3), is a well-known second messenger that activates protein kinase C (PKC). The specific acyl chain composition of DAG can influence the activation of different PKC isoforms.

The following diagram illustrates a hypothetical signaling cascade initiated by the release of eicosatrienoic acid from PE(17:0/20:3).

Caption: Hypothetical Signaling Pathway Involving PE(17:0/20:3).

Conclusion and Future Directions

PE(17:0/20:3) represents a fascinating and still largely unexplored component of the cellular lipidome. Its unique combination of an odd-chain saturated fatty acid and a polyunsaturated fatty acid suggests specialized roles in modulating membrane properties and participating in cellular signaling. The data summarized in this guide highlight its presence and dynamic regulation in various biological contexts, underscoring the need for further research to fully elucidate its functions.

Future studies should focus on:

-

Detailed Biophysical Characterization: Investigating the phase behavior, membrane curvature effects, and interactions with membrane proteins of PE(17:0/20:3) in model membrane systems.

-

Elucidation of Specific Functions: Utilizing advanced cell and molecular biology techniques, including gene editing and lipid supplementation studies, to pinpoint the specific cellular processes in which PE(17:0/20:3) is involved.

-

Identification of Signaling Roles: Employing targeted lipidomics and metabolomics to identify the downstream signaling molecules derived from PE(17:0/20:3) and to map its involvement in specific signaling pathways.

A deeper understanding of the role of PE(17:0/20:3) will not only enhance our fundamental knowledge of membrane biology but may also open new avenues for therapeutic intervention in diseases where lipid metabolism is dysregulated. This technical guide provides a solid foundation for researchers embarking on the exciting journey to unravel the mysteries of this enigmatic phospholipid.

References

- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. EICOSATRIENOIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid [scirp.org]

understanding mass spectrometry principles for lipid analysis

An In-depth Technical Guide on the Core Principles of Mass Spectrometry for Lipid Analysis

This guide provides a comprehensive overview of the principles of mass spectrometry (MS) for lipid analysis, tailored for researchers, scientists, and professionals in drug development. It details the core concepts, from sample preparation to data analysis, and presents quantitative data and experimental protocols in a structured format.

Core Principles of Mass Spectrometry in Lipidomics

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of lipidomics, it enables the identification and quantification of thousands of lipid species in a biological sample. The typical workflow involves lipid extraction, ionization, mass analysis, and data processing.

Lipid Extraction and Sample Preparation

The initial step in any lipidomics experiment is the extraction of lipids from the biological matrix. The choice of method depends on the sample type and the lipid classes of interest.

Experimental Protocol: Bligh and Dyer Method for Lipid Extraction

This protocol is a widely used method for extracting lipids from biological samples.

-

Homogenization: Homogenize the sample (e.g., tissue, cells) in a mixture of chloroform, methanol, and water (1:2:0.8 v/v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water). This separates the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for MS analysis (e.g., methanol/chloroform 1:1 v/v).

Ionization Techniques

Once extracted, lipids must be ionized to be detected by the mass spectrometer. The two most common ionization techniques in lipidomics are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Electrospray Ionization (ESI): A soft ionization technique that is particularly well-suited for the analysis of polar and charged molecules, including many lipid classes. It involves applying a high voltage to a liquid sample to generate an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI can be performed in positive or negative ion mode, allowing for the detection of different lipid classes. For instance, phospholipids containing a choline headgroup are readily detected in positive ion mode, while phosphatidic acid and phosphatidylserine are more sensitively detected in negative ion mode.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique involves co-crystallizing the sample with a matrix material that absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize the analyte molecules. MALDI is often used for imaging applications, allowing for the spatial localization of lipids within tissue sections.

Mass Analyzers